

Crystal Structure Analysis of Fluorophenyl-Substituted Imidazoles: A Technical Overview

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Compound of Interest

Compound Name: **1-(3-Fluorophenyl)imidazole**

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a complete, publicly available crystal structure for **1-(3-Fluorophenyl)imidazole** has not been deposited in major crystallographic databases. This guide therefore presents a detailed analysis of a closely related analogue, **1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole**, to provide insights into the structural characteristics of this class of compounds. The experimental protocols and data presented are derived from published studies of this and other similar fluorophenyl-imidazole derivatives and are intended to serve as a representative guide.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical properties. The introduction of a fluorophenyl group can significantly modulate the physicochemical and pharmacokinetic properties of the imidazole scaffold, including its metabolic stability, binding affinity, and lipophilicity. Understanding the precise three-dimensional arrangement of atoms in these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel functional materials. This whitepaper provides a technical examination of the crystallographic features of a representative fluorophenyl-substituted imidazole, outlining the experimental procedures for its structural determination.

Crystallographic Data of an Analogous Compound

The following table summarizes the key crystallographic data for the analogue compound, 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole.[1] This data provides a quantitative description of the crystal lattice and the molecular geometry within it.

Parameter	Value
Chemical Formula	C ₁₉ H ₁₉ FN ₂
Formula Weight	294.36
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	a = 8.4226 (10) Å
	b = 9.5572 (10) Å
	c = 11.0351 (11) Å
	α = 105.423 (9)°
	β = 105.677 (9)°
	γ = 95.781 (9)°
Volume	810.07 (17) Å ³
Z (Molecules per unit cell)	2
Temperature	170 K
Radiation	Cu Kα (λ = 1.54178 Å)
Density (calculated)	1.207 Mg m ⁻³
Absorption Coefficient (μ)	0.63 mm ⁻¹

In the structure of this analogue, the imidazole ring is nearly planar.[1] It forms dihedral angles of 77.61 (9)° and 26.93 (10)° with the dimethylphenyl and fluorophenyl rings, respectively.[1] The dihedral angle between the two benzene rings is 78.84 (8)°.[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model. The following sections detail the typical methodologies employed.

A representative synthesis for a multisubstituted fluorophenyl imidazole derivative involves a one-pot condensation reaction.[\[1\]](#)

- Reaction Setup: To a solution of butane-2,3-dione (15 mmol) in ethanol (10 ml), 3,5-xylidine (15 mmol), ammonium acetate (15 mmol), and 4-fluorobenzaldehyde (15 mmol) are added over a period of one hour.[\[1\]](#)
- Reaction Conditions: The reaction mixture is maintained at a temperature of 333 K and refluxed for 7 days.[\[1\]](#)
- Extraction and Purification: After cooling, the mixture is extracted with dichloromethane. The resulting solid is purified by column chromatography using a hexane:ethyl acetate eluent.[\[1\]](#)
- Crystallization: Single crystals suitable for X-ray diffraction are typically grown by the slow evaporation of a solution of the purified compound in a suitable solvent, such as dichloromethane.[\[1\]](#)

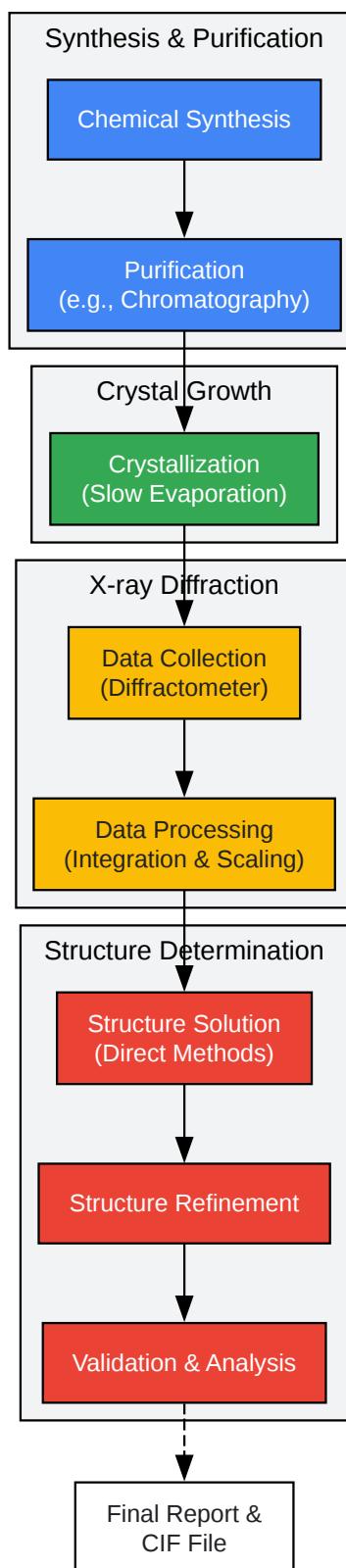
The process of collecting and refining X-ray diffraction data is crucial for obtaining an accurate molecular structure.

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-170 K) to minimize thermal vibrations.[\[1\]](#) Data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).[\[1\]](#) The crystal is rotated, and a series of diffraction images are collected over a wide angular range.
- Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.
- Structure Solution: The crystal structure is solved using direct methods, which are computational techniques used to determine the initial phases of the structure factors.

- **Structure Refinement:** The initial structural model is refined by full-matrix least-squares methods.^[1] In this process, the atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, from synthesis to final structural analysis.



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General workflow for small molecule crystal structure determination.

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References

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